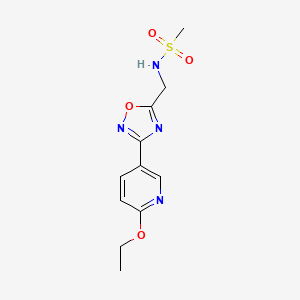

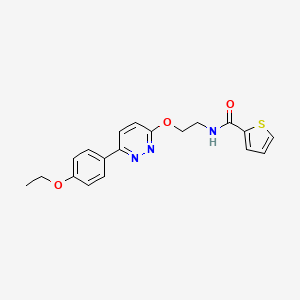

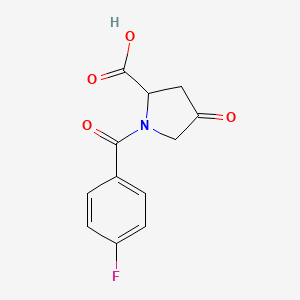

N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)methanesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)methanesulfonamide" is not directly described in the provided papers. However, the papers do discuss various methanesulfonamide derivatives, which are structurally related to the compound . These derivatives include N-(2,3-Dichlorophenyl)methanesulfonamide , N-(3,4-Dichlorophenyl)methanesulfonamide , and N-(3,4-Dimethylphenyl)methanesulfonamide . These compounds share a common methanesulfonamide moiety but differ in their aromatic substituents and the presence of chloro or methyl groups.

Synthesis Analysis

The synthesis of methanesulfonamide derivatives is not explicitly detailed in the provided papers. However, one paper discusses a one-step synthesis of 1-methylsulfonyl-indoles from N-(2-halophenyl)methanesulfonamides using a palladium-catalyzed reaction . This suggests that similar palladium-catalyzed methods or other substitution reactions could potentially be applied to synthesize the compound of interest, with appropriate modifications to the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structures of the methanesulfonamide derivatives in the papers show that the conformation of the N—H bond can vary, being syn to certain substituents or lying between syn and anti conformations . The amide hydrogen atom is positioned such that it is available to interact with receptor molecules, which is significant for biological activity. The methanesulfonyl group is typically on the opposite side of the plane from the benzene ring. These structural features are likely to be relevant to the compound "N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)methanesulfonamide" as well, given its related chemical framework.

Chemical Reactions Analysis

The papers do not provide specific reactions for the compound "N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)methanesulfonamide". However, the presence of the methanesulfonamide group in the discussed compounds suggests that they may participate in hydrogen bonding through the N—H bond . This could imply that the compound of interest may also form hydrogen bonds, which could affect its reactivity and interactions with other molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of "N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)methanesulfonamide" are not directly reported in the papers. However, the methanesulfonamide derivatives described exhibit properties such as the ability to form chains or dimers through N—H...O hydrogen bonding and C—H...O interactions . These interactions can influence the compound's solubility, melting point, and other physical properties. The compound of interest may exhibit similar properties due to the presence of the methanesulfonamide group and its potential for hydrogen bonding.

Scientific Research Applications

Medical and Pharmacological Applications :

- Methanesulfonamide derivatives, such as N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)methanesulfonamide, have shown potential in medical research. For instance, a study reported the use of methanesulfonamide in the treatment of severe organophosphate poisoning, demonstrating its efficiency in conjunction with atropine (Davies, Green, & Willey, 1959).

- Another study explored the antibacterial activity of new sulfonamide derivatives, highlighting their effectiveness against various bacteria, which suggests potential applications in developing antibacterial agents (Özdemir, Güvenç, Şahin, & Hamurcu, 2009).

Chemical Synthesis and Analysis :

- Research into the reactions of sulfhydryl reagents like methyl methanesulfonothioate has provided insights into the interactions of these compounds with amino groups. This research can guide the use of similar methanesulfonamide-based compounds in chemical synthesis and analysis (Kluger & Tsui, 1980).

- A study on the synthesis of chronic renal disease agents using methanesulfonamide derivatives demonstrates the utility of these compounds in the development of novel therapeutics (Ikemoto et al., 2000).

Electrophysiological Research :

- Methanesulfonanilide class III antiarrhythmic agents have been studied for their effects on cardiac electrophysiology and hemodynamics, showcasing the relevance of methanesulfonamide derivatives in cardiovascular research (Wallace et al., 1991).

properties

IUPAC Name |

N-[[3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl]methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4O4S/c1-3-18-9-5-4-8(6-12-9)11-14-10(19-15-11)7-13-20(2,16)17/h4-6,13H,3,7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SACNVBPKZFCVDE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=C(C=C1)C2=NOC(=N2)CNS(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)methanesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(1,1-Difluoroethyl)cyclobutyl]methanesulfonyl chloride](/img/structure/B2526295.png)

![Ethyl 3-bromopyrazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B2526303.png)

![2-(4-methoxybenzyl)-6-(thiomorpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2526304.png)

![[4-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2526312.png)

![N-[(4-methylphenyl)methyl]-4-{[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]methyl}benzamide](/img/structure/B2526313.png)